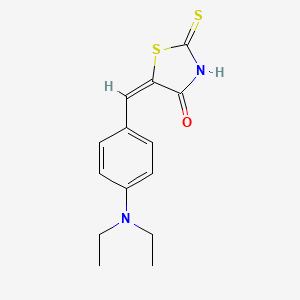

5-(4-Diethylaminobenzylidene)rhodanine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-[[4-(diethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS2/c1-3-16(4-2)11-7-5-10(6-8-11)9-12-13(17)15-14(18)19-12/h5-9H,3-4H2,1-2H3,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQLQYNQWCTDQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35778-58-6 | |

| Record name | p-Diethylaminobenzylidenerhodanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35778-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thiazolidinone, 5-[[4-(diethylamino)phenyl]methylene]-2-thioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-[p-(diethylamino)benzylidene]-2-thioxothiazolidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemoenzymatic Approaches

Knoevenagel Condensation as a Foundational Synthetic Route

The Knoevenagel condensation is the cornerstone for the synthesis of 5-arylidene rhodanine (B49660) derivatives, including 5-(4-Diethylaminobenzylidene)rhodanine. nanobioletters.comekb.eg This reaction involves the condensation of an active methylene (B1212753) compound, in this case, rhodanine or its N-3 substituted derivatives, with an aromatic aldehyde, such as 4-Diethylaminobenzaldehyde. derpharmachemica.comnih.gov The reaction is characterized by its high efficiency and the formation of a stable exocyclic double bond at the C-5 position of the rhodanine ring. nih.gov The general method involves reacting rhodanine with the chosen aldehyde, often in the presence of a catalyst and a suitable solvent system, to yield the desired 5-arylidene rhodanine product. nanobioletters.comderpharmachemica.com

Significant research has been dedicated to optimizing the Knoevenagel condensation for the synthesis of 5-arylidene rhodanine derivatives to improve yields, reduce reaction times, and simplify work-up procedures. A variety of catalytic systems and reaction media have been explored.

Catalysts range from simple bases like triethylamine (B128534) to more complex systems. nih.govmdpi.com For instance, Brønsted acidic ionic liquids such as [Et3NH][HSO4] have been employed effectively, offering the advantages of being cost-effective, environmentally benign, and reusable under solvent-free conditions. researchgate.net Heterogeneous catalysts, including copper ferrite (B1171679) nanoparticles (CuFe2O4 NPs), have also been successfully used, particularly in aqueous media, allowing for easy magnetic separation and catalyst recycling. nanobioletters.com Other catalysts like alum (KAl(SO4)2·12H2O), diammonium hydrogen phosphate (B84403), and L-proline-based deep eutectic solvents have proven effective, especially when combined with green chemistry principles. derpharmachemica.comnih.govnih.gov

The choice of solvent and energy source also plays a crucial role. While traditional organic solvents have been used, a shift towards greener alternatives like water, polyethylene (B3416737) glycol (PEG), and ionic liquids is evident. nanobioletters.comderpharmachemica.comnih.gov Non-conventional energy sources such as microwave irradiation (MWI) and ultrasonication have been shown to dramatically accelerate the reaction, often leading to higher yields in significantly shorter times compared to conventional heating methods. derpharmachemica.comresearchgate.net For example, a microwave-assisted, alum-catalyzed reaction in water can increase the yield of 5-arylidenerhodanine from 78% (under conventional reflux for 2 hours) to 94% in just 10 minutes. derpharmachemica.com

| Catalyst | Solvent/Conditions | Energy Source | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Alum (15 mol%) | Water | Microwave (MW) | 10 min | 94 | derpharmachemica.com |

| Alum (15 mol%) | Water | Conventional (Reflux) | 2 hr | 78 | derpharmachemica.com |

| CuFe2O4 NPs (20 mg) | Water | Conventional (100°C) | 30-40 min | High | nanobioletters.com |

| None | L-proline/glycerol (DES) | Conventional (60°C) | 1 hr | 94 | nih.govbeilstein-journals.org |

| (NH4)2HPO4 | Water | Conventional (90°C) | Short | High | nih.gov |

| [Et3NH][HSO4] (20 mol%) | Solvent-free | Conventional (80°C) | 20 min | Excellent | nanobioletters.comresearchgate.net |

| None | Polyethylene Glycol (PEG) | Conventional (80°C) | Short | Very High | nih.gov |

The principles of green chemistry have been increasingly applied to the synthesis of this compound and its analogs. These protocols aim to minimize environmental impact by using non-toxic solvents, reducing waste, and improving energy efficiency. derpharmachemica.com

A prominent green approach is the use of water as a reaction medium, which is inexpensive, non-toxic, and environmentally safe. nanobioletters.comderpharmachemica.comnih.gov The Knoevenagel condensation has been successfully performed in water using catalysts like alum or diammonium hydrogen phosphate, providing high yields and simple work-up procedures. derpharmachemica.comnih.gov Another strategy involves using deep eutectic solvents (DES), such as a mixture of L-proline and glycerol, which are biodegradable and can be catalyst-free, fast, and sustainable. nih.govbeilstein-journals.org

Solvent-free reactions, often facilitated by microwave irradiation or the use of ionic liquids, represent another significant advancement. derpharmachemica.comresearchgate.netscholarsresearchlibrary.com These methods reduce the use of volatile organic compounds and often lead to shorter reaction times and cleaner product formation. derpharmachemica.comscholarsresearchlibrary.com The use of recyclable catalysts, such as magnetically separable CuFe2O4 nanoparticles, further enhances the green credentials of these synthetic routes by allowing for easy recovery and reuse. nanobioletters.com

Synthesis of Rhodanine-3-Carboxyalkyl Acid Derivatives

Modifying the rhodanine core at the N-3 position, particularly by introducing a carboxyalkyl chain, is a key strategy for creating derivatives with diverse properties. mdpi.comresearchgate.net These rhodanine-3-carboxyalkyl acids serve as important intermediates that can be further functionalized. researchgate.net

The synthesis of rhodanine-3-carboxyalkyl acids often begins with functionalized amino acid precursors. researchgate.net For example, rhodanine-3-acetic acid can be synthesized from glycine. chemicalbook.comnih.gov The general procedure involves reacting an amino acid with carbon disulfide in a basic aqueous solution to generate a dithiocarbamate (B8719985) intermediate. researchgate.net This intermediate is then reacted with a haloacetic acid (like sodium chloroacetate) followed by acid-mediated intramolecular cyclization to form the rhodanine-3-carboxyalkyl acid ring system. researchgate.netchemicalbook.com This multi-step, one-pot synthesis provides the desired precursors in good yields. researchgate.net

Once the rhodanine-3-carboxyalkyl acid precursors are prepared, they are subjected to Knoevenagel condensation with various aromatic aldehydes to yield the final 5-arylidene derivatives. mdpi.comresearchgate.net The reaction is typically carried out by heating a mixture of the rhodanine-3-carboxyalkyl acid and the aldehyde in a suitable solvent, such as isopropanol (B130326) or glacial acetic acid, with a base like triethylamine acting as a catalyst. mdpi.comnih.gov Molecular sieves are sometimes added to remove the water formed during the reaction, driving the equilibrium towards the product. mdpi.com Following the reaction, the product is typically precipitated by acidification and purified by crystallization. mdpi.com This method has been used to synthesize a wide array of derivatives, including homologs of the drug epalrestat (B1671369). mdpi.com

Strategies for Preparing Substituted Arylidene-Rhodanine Analogs

The structural diversity of arylidene-rhodanine analogs is primarily achieved by varying the aromatic aldehyde used in the Knoevenagel condensation. ekb.egderpharmachemica.com This allows for the introduction of a wide range of substituents onto the benzylidene moiety at the C-5 position of the rhodanine ring. nih.gov

By selecting aldehydes with different electron-donating or electron-withdrawing groups, as well as various substitution patterns (ortho, meta, para), a large library of analogs can be generated. derpharmachemica.comnih.gov Heteroaromatic aldehydes can also be used to introduce different ring systems. mdpi.comnih.gov The synthetic protocols, particularly the optimized and green Knoevenagel condensation methods, are generally applicable to a broad scope of aromatic aldehydes, making this a versatile strategy for creating new rhodanine derivatives. derpharmachemica.comnih.govsemanticscholar.org This approach is fundamental in medicinal chemistry for exploring structure-activity relationships. nih.gov

Rational Design and Introduction of Functional Groups at the C-5 Position

The most prevalent strategy for functionalizing the rhodanine core is the introduction of various substituents at the C-5 position. This is typically achieved through a Knoevenagel condensation reaction, which involves the reaction of the active methylene group at C-5 of the rhodanine ring with an aldehyde or ketone. researchgate.net This reaction is a cornerstone in the synthesis of 5-arylidenethodanine derivatives, including this compound.

The rational design of these compounds involves selecting specific aldehydes to condense with the rhodanine moiety. The choice of aldehyde dictates the nature of the substituent at the C-5 position, which in turn significantly influences the molecule's chemical and biological properties. A wide array of aromatic and heteroaromatic aldehydes can be utilized, allowing for the introduction of diverse functional groups. nih.gov For instance, the reaction of rhodanine with 4-diethylaminobenzaldehyde yields the titular compound. The introduction of different substituted aromatic groups linked to the C-5 carbon atom is a key strategy in structure-activity relationship (SAR) studies. researchgate.net

The efficiency of the Knoevenagel condensation can be enhanced through various catalytic systems and reaction conditions, including the use of environmentally friendly deep eutectic solvents, which can make the process catalyst-free and sustainable. nih.gov The reaction conditions for synthesizing various 5-arylidenethodanines are summarized in the table below.

Table 1: Examples of Knoevenagel Condensation for C-5 Functionalization This interactive table summarizes various aldehydes used in the Knoevenagel condensation with rhodanine to produce different C-5 substituted derivatives, along with the reaction conditions and resulting yields.

| Aldehyde | Catalyst/Solvent | Conditions | Yield (%) | Resulting C-5 Substituent |

|---|---|---|---|---|

| 3-Hydroxy-4-methoxybenzaldehyde | Pro/Gly (1:2) DES | 60 °C, 1 h | 92% | 3-Hydroxy-4-methoxybenzylidene |

| 3,4-Dihydroxybenzaldehyde | Pro/Gly (1:2) DES | 60 °C, 3 h | 99% | 3,4-Dihydroxybenzylidene |

| 3-Nitrobenzaldehyde | Pro/Gly (1:2) DES | 60 °C, 1 h | 79% | 3-Nitrobenzylidene |

| Pyrrole-2-carboxaldehyde | Pro/Gly (1:2) DES | 60 °C, 1 h | 86% | Pyrrol-2-ylmethylidene |

Chemical Modifications at the N-3 Position of the Rhodanine Core

Alongside the C-5 position, the nitrogen atom at the N-3 position of the rhodanine ring is a key site for chemical modification. f1000research.com Functionalization at this position can significantly alter the physicochemical properties of the molecule. Various synthetic strategies have been developed to introduce a wide range of substituents at the N-3 position, often leading to 3,5-disubstituted rhodanine derivatives which can exhibit enhanced biological activity compared to their monosubstituted counterparts. researchgate.net

One efficient approach involves a base-assisted, one-pot coupling and cyclization process. This method can utilize a primary amine, carbon disulfide, and a suitable chloroacetyl derivative to construct the N-substituted rhodanine ring system. nih.gov This strategy is valued for its tolerance of a broad range of functional groups and its scalability. nih.gov

Another common method for N-3 modification involves the synthesis of N-aminorhodanine, which can then be reacted with various aldehydes to form Schiff bases. For example, 3-aminorhodanine can be condensed with aldehydes like 4-(dimethylamino)benzaldehyde (B131446) or pyridine-4-carbaldehyde. The resulting N-substituted rhodanine can then undergo a subsequent Knoevenagel condensation at the C-5 position to yield 3,5-disubstituted derivatives. f1000research.comresearchgate.net Glycosylation at the N-3 position has also been explored, where rhodanine is reacted with sugar derivatives like α-acetobromoglucose under basic conditions to produce N-glycosylated rhodanines. acs.org

Table 2: Synthetic Approaches for N-3 Position Modification This interactive table outlines different methods for introducing functional groups at the N-3 position of the rhodanine core.

| Reactants | Method | Resulting N-3 Substituent |

|---|---|---|

| Primary amine, Carbon disulfide, Methyl (2-chloroacetyl)carbamate | One-pot coupling and cyclization | Various alkyl or aryl groups |

| 3-Aminorhodanine, Pyridine-4-carbaldehyde | Schiff base formation | (Pyridin-4-ylmethylene)amino |

| Rhodanine, α-Acetobromoglucose, NaH | Nitrogen glycosylation | β-D-Glucopyranosyl |

Polymerization Techniques for Rhodanine-Containing Macromolecules

The unique chemical properties of rhodanine have been harnessed not only for small molecule synthesis but also for the construction of complex macromolecular architectures. Specific polymerization techniques leverage the rhodanine moiety to create polymers with novel topologies, such as multicyclic and branched structures. nih.govresearchgate.net

Anionic Ring-Opening Polymerization

Rhodanine can function as an efficient initiator for the anionic ring-opening polymerization (AROP) of certain monomers, particularly thiiranes. nih.govresearchgate.net In this process, an anion, such as a thiolate, attacks the highly polarized carbon-sulfur double bond (C=S) of the rhodanine ring. This attack initiates the ring-opening of the thiirane (B1199164) monomer, leading to the formation of a cyclic polythioether by expanding the rhodanine ring. researchgate.net

This method is distinct from the ring-opening polymerization of N-carboxyanhydrides (NCAs) used for polypeptide synthesis. upc.eduresearchgate.net In the rhodanine-initiated AROP, the rhodanine molecule itself is incorporated into the resulting polymer structure, serving as a dual-purpose molecule: both an initiator and a structural component. nih.govresearchgate.net This process allows for the creation of cyclic polymers from monomers that would typically form linear chains. researchgate.net

Construction of Multicyclic and Branched Polymers

A powerful strategy for creating advanced polymer architectures involves combining the Knoevenagel condensation with rhodanine-initiated anionic ring-opening polymerization. nih.govresearchgate.net This dual-reaction approach allows for the synthesis of complex multicyclic and branched polymers that are otherwise difficult to access. nih.gov

The process begins with a Knoevenagel polycondensation, where bifunctional rhodanine monomers are reacted with dialdehyde (B1249045) monomers. This step produces a linear or branched polymer backbone that contains multiple rhodanine units. researchgate.net These embedded rhodanine moieties can then each act as an initiation site for the AROP of a thiirane monomer. researchgate.netresearchgate.net

When this AROP is initiated from a linear polymer backbone containing rhodanine units, it results in a linear multicyclic polymer, where each rhodanine unit has been expanded into a larger ring structure within the main chain. researchgate.net If a branched or hyperbranched polymer containing rhodanine units is used as the macroinitiator, the subsequent AROP leads to the formation of a branched multicyclic polymer. researchgate.netresearchgate.net This versatile chemistry provides a straightforward pathway to a wide variety of complex polymer topologies by controlling the structure of the initial rhodanine-containing polymer. nih.gov

Advanced Characterization Techniques for Structural Elucidation

Spectroscopic Methods for Molecular Structure Confirmation

Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds by probing the interaction of electromagnetic radiation with the molecule. Each method provides unique information about the compound's functional groups, connectivity, and electronic environment.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present. While a specific, experimentally verified IR spectrum for 5-(4-diethylaminobenzylidene)rhodanine is not widely available in the literature, the expected characteristic absorption bands can be predicted based on the analysis of rhodanine (B49660) and its derivatives.

The key functional groups in this compound would produce the following characteristic vibrations:

N-H Stretching: The rhodanine ring contains a secondary amine, which is expected to show a stretching vibration in the region of 3100-3300 cm⁻¹.

C=O Stretching: The carbonyl group of the rhodanine ring typically exhibits a strong absorption band. Due to conjugation with the exocyclic double bond, this peak is expected to appear in the range of 1690-1720 cm⁻¹.

C=C Stretching: The stretching vibration of the exocyclic carbon-carbon double bond and the aromatic ring C=C bonds would likely appear in the 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

C=S Stretching: The thiocarbonyl group is a key feature of the rhodanine core, and its stretching vibration is expected in the 1050-1250 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (Rhodanine Ring) | Stretching | 3100 - 3300 |

| C=O (Rhodanine Ring) | Stretching | 1690 - 1720 |

| C=C (Aromatic & Exocyclic) | Stretching | 1450 - 1650 |

| C=S (Rhodanine Ring) | Stretching | 1050 - 1250 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules by providing information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.

Specific experimental ¹H and ¹³C NMR data for this compound are not readily found in peer-reviewed literature. However, the expected chemical shifts can be inferred from the structure and data for analogous compounds.

¹H NMR:

Aromatic Protons: The protons on the diethylaminobenzylidene ring would appear as doublets in the aromatic region (approximately 6.5-7.5 ppm).

Vinylic Proton: The single proton on the exocyclic double bond (-CH=) would likely be found further downfield (7.0-8.0 ppm) due to conjugation.

Ethyl Protons: The diethylamino group would show a quartet for the methylene (B1212753) (-CH₂-) protons (around 3.4 ppm) and a triplet for the methyl (-CH₃) protons (around 1.2 ppm).

N-H Proton: The rhodanine N-H proton would appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. Key expected signals include those for the carbonyl (C=O) and thiocarbonyl (C=S) carbons of the rhodanine ring (typically in the 170-200 ppm range), the aromatic carbons, the vinylic carbons, and the carbons of the diethylamino group.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H | 6.5 - 7.5 | 110 - 150 |

| Vinylic C-H | 7.0 - 8.0 | 120 - 140 |

| N-CH₂-CH₃ | ~3.4 (quartet) | ~45 |

| N-CH₂-CH₃ | ~1.2 (triplet) | ~12 |

| C=O | - | 170 - 180 |

| C=S | - | 190 - 200 |

Electronic Absorption and Emission Spectroscopy: Ultraviolet-Visible (UV/Vis) and Fluorescence Spectroscopy

Ultraviolet-Visible (UV/Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one present in this compound, typically show strong absorption in the UV or visible range. The extended π-system, which includes the diethylaminophenyl group, the exocyclic double bond, and the rhodanine ring, is expected to result in a significant absorption band at a long wavelength (a bathochromic shift).

For the closely related analogue, 5-(4-dimethylaminobenzylidene)rhodanine, a maximum absorption wavelength (λmax) is observed at 451 nm when measured in acetone. It is anticipated that this compound would exhibit a similar λmax, possibly with a slight shift due to the difference in the alkyl substituents on the nitrogen atom.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While many conjugated molecules are fluorescent, there is no readily available data in the scientific literature to confirm or characterize the fluorescence properties (e.g., excitation and emission wavelengths, quantum yield) of this compound.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| This compound | Not Reported | Not Reported | Not Reported |

| 5-(4-Dimethylaminobenzylidene)rhodanine (Analogue) | Acetone | 451 | Not Reported |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and information about its structure through the analysis of its fragmentation pattern.

The molecular formula of this compound is C₁₄H₁₆N₂OS₂, giving it a molecular weight of 292.42 g/mol . The electron ionization mass spectrum of this compound shows a prominent molecular ion peak (M⁺) at m/z = 292.

The fragmentation pattern provides valuable structural information. A key fragmentation involves the loss of an ethyl radical (•CH₂CH₃) from the molecular ion, leading to a significant peak at m/z = 263. This is a characteristic fragmentation of N,N-diethylanilines. Further fragmentation pathways can also be observed.

| m/z | Proposed Fragment | Relative Intensity |

|---|---|---|

| 292 | [M]⁺ (Molecular Ion) | High |

| 263 | [M - CH₂CH₃]⁺ | High |

| 146 | [C₁₀H₁₂N]⁺ | Moderate |

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a crystal, one can determine the precise positions of atoms in the crystal lattice, as well as bond lengths, bond angles, and other geometric parameters.

Determination of Absolute Configuration and Crystal Packing

Single-crystal XRD analysis provides the absolute configuration of chiral molecules and detailed insights into the crystal packing, including intermolecular interactions such as hydrogen bonding and π-π stacking.

There is no published single-crystal X-ray diffraction data available for this compound in the Cambridge Structural Database or other common scientific literature depositories. However, the crystal structure of the analogous compound, 5-(4-dimethylaminobenzylidene)rhodanine, has been reported. This analogue crystallizes in the monoclinic crystal system with the space group P2₁/c. In its crystal structure, the molecules are linked by intermolecular N-H···O hydrogen bonds, forming chains. It is plausible that this compound would exhibit similar crystal packing features, driven by the same hydrogen bonding motif between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.9359 |

| b (Å) | 11.2480 |

| c (Å) | 26.6703 |

| β (°) | 93.853 |

| Volume (ų) | 1177.08 |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Non-Covalent Interactions)

The supramolecular assembly and crystal packing of this compound and its derivatives are significantly influenced by a network of intermolecular interactions. While a detailed crystallographic study focused solely on this compound is not extensively reported in the reviewed literature, the analysis of closely related structures provides significant insight into the types of non-covalent interactions that govern its solid-state architecture.

Research on the crystal structure of salts derived from rhodanine derivatives, such as 3-{5-[4-(diethylamino)benzylidene]-4-oxo-2-thioxothiazolidin-3-yl}propionate, reveals the prevalence of specific intermolecular contacts. nih.gov The crystal packing in these systems is often dominated by a network of hydrogen bonds. nih.gov

Key intermolecular interactions observed in related rhodanine structures include:

N-H···O Hydrogen Bonds: This is a classic and strong hydrogen bonding motif where the hydrogen atom attached to the nitrogen of the rhodanine ring interacts with the oxygen atom of the carbonyl group of an adjacent molecule. This interaction plays a crucial role in the formation of chains or dimeric structures in the crystal lattice. nih.gov

Other Non-Covalent Interactions: In addition to hydrogen bonding, other non-covalent interactions such as π-π stacking between the aromatic rings of adjacent molecules and van der Waals forces are also expected to contribute to the stabilization of the crystal lattice of this compound.

The interplay of these various intermolecular forces dictates the final three-dimensional arrangement of the molecules in the solid state, which in turn influences the material's physical properties such as solubility, melting point, and stability.

Table 1: Common Intermolecular Interactions in Rhodanine Derivatives

| Interaction Type | Donor | Acceptor | Significance in Crystal Packing |

| Hydrogen Bond | N-H (Rhodanine) | C=O (Rhodanine) | Primary driving force for molecular assembly, often leading to chains or dimers. nih.gov |

| Weak Hydrogen Bond | C-H (Aromatic/Alkyl) | C=O (Rhodanine) | Contributes to the overall stability and three-dimensional network. nih.gov |

| Weak Hydrogen Bond | C-H (Aromatic/Alkyl) | C=S (Rhodanine) | Further stabilizes the crystal lattice through weaker interactions. nih.gov |

Application of Advanced Chromatographic and Spectroscopic Hybrid Techniques

The detailed characterization and analysis of complex organic molecules like this compound in various matrices necessitate the use of powerful analytical techniques. Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopy, are indispensable tools in this regard. While specific applications of these advanced hybrid techniques directly to this compound are not extensively detailed in the available literature, the principles of these methods are broadly applicable for its analysis.

Commonly employed hyphenated techniques that would be suitable for the analysis of this compound and its derivatives include Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile technique for the analysis of a wide range of organic compounds. In the context of this compound, LC-MS could be utilized for:

Purity Assessment: Determining the purity of synthesized batches of the compound and identifying any impurities.

Metabolite Identification: In biological studies, LC-MS could be used to identify metabolites of this compound in various biological fluids or tissues.

Stability Studies: Monitoring the degradation of the compound under different conditions to assess its stability.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, particularly suitable for volatile and thermally stable compounds. For the analysis of this compound, which may have limited volatility, derivatization might be necessary to increase its volatility and thermal stability, making it amenable to GC-MS analysis.

Integration with Chemometric Approaches for Data Interpretation

The large and complex datasets generated by modern spectroscopic and chromatographic instruments often require advanced data analysis methods for the extraction of meaningful chemical information. Chemometrics, the application of mathematical and statistical methods to chemical data, provides a powerful toolkit for this purpose.

For a compound like this compound, chemometric approaches can be integrated with spectroscopic and chromatographic data in several ways:

Multivariate Calibration: In quantitative analysis, chemometric models such as Principal Component Regression (PCR) and Partial Least Squares (PLS) regression can be developed to correlate spectroscopic data (e.g., UV-Vis or infrared spectra) with the concentration of the compound. This allows for rapid and non-destructive quantification of this compound in various samples.

Pattern Recognition: Techniques like Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) can be used to explore and visualize complex datasets. For instance, PCA could be applied to a set of spectra from different batches of this compound to identify batch-to-batch variations or to classify samples based on their spectral fingerprints.

Signal Resolution: In cases where the signal of this compound overlaps with signals from other components in a mixture, multivariate curve resolution (MCR) methods can be employed to resolve the pure component spectra and concentration profiles from the mixed signals.

The integration of chemometrics with advanced analytical techniques enables a more comprehensive and robust analysis of this compound, facilitating a deeper understanding of its properties and behavior.

Table 2: Potential Applications of Chemometrics in the Analysis of this compound

| Chemometric Technique | Analytical Data Source | Potential Application |

| Principal Component Analysis (PCA) | Spectroscopic data (UV-Vis, IR, NMR) | Exploratory data analysis, pattern recognition, outlier detection. |

| Partial Least Squares (PLS) Regression | Spectroscopic data and concentration data | Quantitative analysis, calibration model development. |

| Multivariate Curve Resolution (MCR) | Chromatographic-spectroscopic data (e.g., LC-DAD) | Resolution of co-eluting peaks, spectral deconvolution. |

Computational Investigations and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the properties of rhodanine (B49660) derivatives due to its favorable balance of computational cost and accuracy. researchgate.net DFT calculations allow for the prediction of various molecular properties that can be correlated with experimental data. mdpi.com

Molecular Geometry Optimization and Electronic Structure Analysis

DFT methods are employed to determine the most stable three-dimensional arrangement of atoms in the 5-(4-Diethylaminobenzylidene)rhodanine molecule, a process known as geometry optimization. researchgate.net This foundational step is critical, as the electronic properties are intrinsically linked to the molecular structure.

The electronic structure is further analyzed by examining the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic excitation. mdpi.comresearchgate.net

For this compound, the presence of the electron-donating diethylamino group significantly influences its electronic properties. mdpi.com This group increases the energy of the HOMO, thereby reducing the HOMO-LUMO gap and making the molecule more reactive and easier to oxidize compared to rhodanine or its simple benzylidene derivative. mdpi.com DFT calculations show that the HOMO is typically localized over the diethylaminobenzylidene portion, while the LUMO is distributed across the rhodanine core and the exocyclic double bond, indicating a significant intramolecular charge transfer (ICT) character upon excitation. mdpi.com

| Compoundunfold_more | HOMO (eV)unfold_more | LUMO (eV)unfold_more | Energy Gap (ΔE) (eV)unfold_more | Dipole Moment (Debye)unfold_more |

|---|---|---|---|---|

| Rhodanine | -7.21 | -1.63 | 5.58 | 2.06 |

| 5-Benzylidenerhodanine | -6.42 | -2.58 | 3.84 | 3.98 |

| This compound | -5.33 | -2.01 | 3.32 | 8.84 |

Vibrational Frequency Calculations and Spectroscopic Property Prediction

DFT calculations are also utilized to predict the vibrational spectra (e.g., Infrared and Raman) of molecules. researchgate.net By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of harmonic vibrational frequencies can be obtained. researchgate.net These theoretical frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and twisting of bonds.

For this compound, specific vibrational modes, like the stretching frequencies of the carbonyl (C=O) and thiocarbonyl (C=S) groups, are of particular interest. researchgate.net The calculated frequencies can be compared with experimental data from FT-IR spectroscopy. researchgate.net This comparison helps to validate the computational model and aids in the assignment of experimental spectral bands to specific molecular motions. researchgate.net Often, the calculated harmonic frequencies are scaled by an empirical factor to better match the anharmonicity present in experimental measurements. researchgate.net

Time-Dependent DFT (TD-DFT) for Excited State Properties and Electronic Spectra

To investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method due to its computational efficiency. nih.govchemrxiv.org TD-DFT allows for the calculation of vertical excitation energies, which correspond to the energy required to promote an electron from the ground state to an excited state without a change in molecular geometry. rsc.org These calculated energies can be directly related to the absorption maxima (λ_max) observed in experimental UV-Visible absorption spectra. researchgate.net

The accuracy of TD-DFT results can depend significantly on the choice of the exchange-correlation functional, especially for molecules with charge-transfer character. nih.gov Functionals like CAM-B3LYP and ωB97X-D, which include long-range corrections, often provide more accurate predictions for such systems. nih.gov TD-DFT calculations for this compound can elucidate the nature of its electronic transitions, confirming, for instance, the HOMO-LUMO transition as the primary contributor to its main absorption band and quantifying its charge-transfer character. chemrxiv.org

Quantum Chemical Descriptors and Wave Function-Based Property Analysis

Beyond standard DFT, a variety of analysis methods are used to extract deeper chemical insight from the calculated wave function and electron density. These methods provide a more intuitive picture of electron distribution and bonding.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

The Electron Localization Function (ELF) is a powerful tool for visualizing and understanding chemical bonding. aps.org It provides a measure of the probability of finding an electron pair in a given region of space. researchgate.net ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds, lone pairs, and atomic cores. aps.org A value of 0.5 is typical for regions of delocalized, metallic-like bonding, while lower values signify areas with very low electron density. researchgate.net

The Localized Orbital Locator (LOL) provides similar information to ELF but is based on the kinetic energy density. It helps to distinguish regions with fast electrons (like bonding regions) from those with slow electrons. scispace.com For this compound, ELF and LOL analyses would map out the covalent framework, highlight the positions of lone pairs on the nitrogen, oxygen, and sulfur atoms, and visualize the delocalized π-electron system across the molecule.

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA)

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the calculated molecular orbitals into a set of localized one-center (lone pair) and two-center (bond) orbitals that correspond to the classic Lewis structure representation. wisc.edu This method allows for the quantitative analysis of interactions between filled "donor" NBOs and empty "acceptor" NBOs. researchgate.net

These donor-acceptor interactions, also known as hyperconjugative interactions, represent the delocalization of electron density from the idealized Lewis structure and are key to understanding molecular stability and reactivity. researchgate.net For this compound, NBO analysis can quantify the delocalization of lone pairs from the nitrogen and sulfur atoms into anti-bonding π* orbitals of the conjugated system, which stabilizes the molecule. researchgate.net

Associated with NBO is Natural Population Analysis (NPA), a method for assigning partial atomic charges. wisc.edu NPA is considered more robust and less dependent on the basis set choice compared to other methods like Mulliken population analysis. wisc.eduuni-rostock.de The calculated natural charges provide insight into the electrostatic potential of the molecule and can help identify sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Non-Covalent Interaction (NCI) Analysis

A specific Non-Covalent Interaction (NCI) analysis for this compound is not extensively detailed in publicly available research. However, the principles of NCI analysis provide a framework for understanding the types of interactions that govern the molecule's structure and its potential interactions with biological targets.

NCI analysis is a computational method used to visualize and characterize weak, non-covalent interactions in molecular systems. These interactions are crucial for understanding molecular recognition, protein-ligand binding, and crystal packing. The analysis is based on the electron density and its derivatives, which allows for the identification of regions of steric repulsion, van der Waals interactions, and hydrogen bonds. The results are often depicted as 2D or 3D plots where different colors represent different types of interactions. For instance, blue or green surfaces typically indicate attractive forces like hydrogen bonds and van der Waals interactions, while red surfaces signify repulsive, steric clashes.

Based on the structure of this compound, several types of non-covalent interactions can be anticipated. The rhodanine ring itself contains hydrogen bond donors (the N-H group) and acceptors (the carbonyl and thiocarbonyl groups). The diethylamino group and the aromatic ring introduce further possibilities for van der Waals interactions and potential π-π stacking with aromatic residues in a protein's active site. A theoretical NCI analysis would be instrumental in mapping these interactions and quantifying their relative strengths, offering a detailed picture of the molecule's interaction landscape.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. While specific and detailed docking studies for this compound are not readily found in the reviewed literature, numerous studies on closely related 5-benzylidene rhodanine derivatives provide a strong basis for understanding its potential binding modes and affinities.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target, forming a stable complex. The strength of this interaction is estimated by a scoring function, which calculates a binding affinity, often expressed in kcal/mol. Lower (more negative) binding energies suggest a more stable and potentially more potent interaction.

Studies on similar 5-benzylidene rhodanine derivatives have shown their potential to inhibit various enzymes by binding to their active sites. For example, derivatives have been docked against targets such as MurD ligase, an essential bacterial enzyme, and various protein kinases, which are crucial in cancer signaling pathways. These studies reveal that the rhodanine core often forms key hydrogen bonds with backbone atoms of the protein, while the substituted benzylidene moiety extends into a hydrophobic pocket, making crucial van der Waals contacts.

To illustrate the type of data obtained from such studies, the following table presents representative binding affinities and interacting residues for similar rhodanine derivatives against hypothetical enzyme targets.

Disclaimer: The following data is illustrative and based on findings for closely related rhodanine derivatives. It does not represent actual experimental or computational results for this compound.

| Target Enzyme | Similar Rhodanine Derivative | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Protein Kinase A | 5-(4-methoxybenzylidene)rhodanine | -8.2 | Lys72, Glu91, Val57 |

| MurD Ligase | 5-(4-chlorobenzylidene)rhodanine | -7.5 | Arg37, Gly73, Ser71 |

| VEGFR-2 | 5-(3,4-dimethoxybenzylidene)rhodanine | -9.1 | Cys919, Asp1046, Phe1047 |

The development of robust computational protocols is essential for accurately simulating the interaction between an enzyme and an inhibitor like this compound. Such protocols typically involve a multi-step process that goes beyond simple molecular docking to provide a more dynamic and energetically refined picture of the binding event.

A typical computational protocol for enzyme inhibitor simulation includes:

Homology Modeling or Crystal Structure Preparation: If the 3D structure of the target enzyme is not experimentally determined, a homology model is built based on the structure of a similar protein. If a crystal structure is available, it is prepared for simulation by adding hydrogen atoms, assigning protonation states, and removing any non-essential molecules.

Molecular Docking: As a first step, molecular docking is used to generate a plausible binding pose of the inhibitor in the enzyme's active site. This provides a starting point for more rigorous calculations.

Molecular Dynamics (MD) Simulations: The docked complex is then subjected to MD simulations. This technique simulates the movement of atoms in the system over time, providing insights into the stability of the binding pose, the flexibility of the protein and ligand, and the role of solvent molecules. MD simulations can reveal conformational changes that occur upon ligand binding.

Free Energy Calculations: To obtain a more accurate estimate of the binding affinity, free energy calculation methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be employed. These methods calculate the free energy of binding by considering various energetic contributions, including electrostatic, van der Waals, and solvation energies.

While a specific computational protocol developed for simulating the inhibition of an enzyme by 5

Elucidation of Structure Activity Relationships Sar

Influence of Structural Modifications on Biological Activity

The introduction of substituents at the N-3 position of the rhodanine (B49660) ring, particularly those containing a carboxyl group, has been identified as a crucial strategy for modulating biological activity and potentially reducing toxicity. The length of the carboxyalkyl chain at this position plays a significant role in the antimicrobial properties of these compounds.

Research has demonstrated that the antibacterial activity of rhodanine derivatives with a carboxyalkyl fragment at the N-3 position is often more effective than those with an amino group substituent at the C-5 position. nih.gov Specifically, in a series of 5-pyridylmethylidene-3-rhodanine-carboxyalkyl acids, a clear correlation was observed between the antimicrobial activity and the number of methylene (B1212753) groups in the linker at the N-3 position. For derivatives with a pyridin-2-ylmethylidene group at the C-5 position, the lowest activity was observed with a linker of three carbon atoms (n=3), while the highest activity was seen with a linker containing ten carbon atoms. mdpi.com This suggests that the lipophilicity conferred by the longer alkyl chain may facilitate better penetration into bacterial cells. mdpi.com

Table 1: Impact of N-3 Carboxyalkyl Chain Length on Antimicrobial Activity

| N-3 Substituent | C-5 Substituent | Target Organism | Activity | Reference |

| Carboxypropyl | Pyridin-2-ylmethylidene | Gram-positive bacteria | Lowest activity | mdpi.com |

| Carboxydecyl | Pyridin-2-ylmethylidene | Gram-positive bacteria | Highest activity | mdpi.com |

| Carboxyethyl | 4'-(N,N-dialkyl-amino)benzylidene | Gram-positive bacteria | Similar to C3, C4 | nih.gov |

| Carboxypropyl | 4'-(N,N-dialkyl-amino)benzylidene | Gram-positive bacteria | Similar to C2, C4 | nih.gov |

| Carboxybutyl | 4'-(N,N-dialkyl-amino)benzylidene | Gram-positive bacteria | Similar to C2, C3 | nih.gov |

The arylidene moiety at the C-5 position is a key determinant of the biological activity of rhodanine derivatives. The nature and substitution pattern of this aromatic ring significantly influence the compound's potency and spectrum of action. The introduction of a large hydrophobic group on the arylidene substituent at the C-5 position has been shown to be beneficial for antibacterial activity. nih.gov

The position of heteroatoms within the arylidene ring also plays a critical role. For instance, in a study of 5-pyridylmethylidene derivatives, compounds with the nitrogen atom at the 2-position of the pyridine (B92270) ring (pyridin-2-ylmethylidene) exhibited the highest antimicrobial activity against Gram-positive bacteria. In contrast, derivatives with the nitrogen at the 3-position showed the lowest activity. mdpi.com This highlights the importance of the spatial arrangement of atoms for interaction with biological targets.

Furthermore, the introduction of an additional electron-withdrawing group on the aryl ring at the C-5 position has been found to enhance antibacterial activity. nih.gov This suggests that the electronic properties of the arylidene moiety are as important as its steric properties in dictating the biological response.

The diethylamine (B46881) group at the para-position of the benzylidene ring is a significant contributor to the biological and chemical properties of 5-(4-Diethylaminobenzylidene)rhodanine. This electron-donating group enhances the electron density of the aromatic system, which can influence its interaction with biological targets and its chemical reactivity.

In the context of antimicrobial activity, the presence of a 4'-(N,N-dialkyl-amino)benzylidene moiety at the C-5 position has been associated with potent bacteriostatic or bactericidal activity against Gram-positive bacteria. nih.gov The electron-donating nature of the diethylamino group in this compound has been shown to enhance its ability to complex with metal ions, such as lead (Pb²⁺), which is relevant for its chemosensing applications. mdpi.com

Conformational Analysis and its Correlation with Biological Properties

The three-dimensional conformation of this compound derivatives is crucial for their biological activity, as it dictates how they fit into the binding sites of their molecular targets. X-ray crystallography studies of related compounds have provided insights into their solid-state conformation. For instance, the crystal structure of a salt of a derivative, 4-[5-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-3H-imidazol-2-yl]-1-methylpiperazin-1-ium 3-{5-[4-(diethylamino)benzylidene]-4-oxo-2-thioxothiazolidin-3-yl}propionate, revealed specific conformational features. In this structure, the N-atom of the piperazine (B1678402) ring is protonated by a proton transfer from the carboxyl group of the rhodanine derivative. A significant difference in the conformation of the protonated and non-protonated forms was observed in the location of the arylidene-imidazolone substituent. oatext.com

SAR in Chemosensing Applications for Metal Ions

The rhodanine scaffold is known for its ability to complex with heavy metal ions, and this compound has been investigated for its potential in chemosensing applications. The structure-activity relationship in this context is heavily influenced by the electronic properties of the substituents.

The electron-donating diethylamino group in this compound plays a pivotal role in its metal-sensing capabilities. This group enhances the molecule's ability to complex with certain metal ions. For example, in the detection of lead ions (Pb²⁺), the presence of the 5-(4-diethylamino-benzylidene) group was found to be responsible for an enhanced ability to complex with these ions. mdpi.com Computational studies using Density Functional Theory (DFT) have shown that the most intense negative electrostatic potential is located on the carbonyl group of the rhodanine ring in p-diethiaminobenzylidenerhodanine, suggesting this as a potential site for metal ion complexation. mdpi.com

SAR in Antimicrobial Activity against Bacterial and Fungal Strains

The antimicrobial activity of this compound and its analogs is strongly dependent on their chemical structure. A series of rhodanine 3-carboxyalkanoic acid derivatives with a 4′-(N,N-dialkyl-amino or diphenylamino)-benzylidene moiety at the C-5 position have demonstrated significant bacteriostatic or bactericidal activity, particularly against Gram-positive bacterial strains. nih.gov

One of the primary factors influencing antimicrobial potency is the size and nature of the substituent at the C-5 position. nih.gov An increase in the size of the substituent at this position generally correlates with enhanced activity. For instance, derivatives with a 4'-(N,N-dibutylamino)benzylidene group showed very strong bioactivity. nih.gov

The length of the alkyl chain in the dialkylamino group also modulates the activity. A study comparing derivatives with dimethylamino, diethylamino, and dibutylamino groups at the para position of the benzylidene ring provided insights into this relationship.

Table 2: Antimicrobial Activity (MIC in µg/mL) of 5-(4-Dialkylaminobenzylidene)rhodanine Derivatives

| Compound | Substituent at C-5 | Staphylococcus aureus ATCC 25923 | Staphylococcus epidermidis ATCC 12228 | Bacillus subtilis ATCC 6633 | Micrococcus luteus ATCC 10240 |

| 3a | 4'-(N,N-diethylamino)benzylidene | 62.5 | 31.2 | 15.6 | 15.6 |

| 4a | 4'-(N,N-dibutylamino)benzylidene | 7.8 | 3.9 | 1.95 | 1.95 |

| 5a | 4'-(N,N-diphenylamino)benzylidene | 1.95 | 1.95 | 1.95 | 1.95 |

Data extracted from Tejchman et al., 2017. nih.gov

Interestingly, while these compounds are effective against Gram-positive bacteria, they generally lack activity against Gram-negative bacteria and yeast strains. nih.gov This selectivity is likely due to the differences in the cell wall structure between these microorganisms, with the outer membrane of Gram-negative bacteria presenting a significant permeability barrier. nih.gov

SAR in Enzyme Inhibition Profiles

The rhodanine scaffold is a recognized pharmacophore that interacts with various enzymes. The nature of the substituents on the rhodanine ring plays a crucial role in determining the potency and selectivity of this inhibition. For instance, in the context of pentose (B10789219) phosphate (B84403) pathway (PPP) enzymes, the electronic properties of the benzylidene group at the C-5 position are critical. It has been observed that electron-donating groups tend to decrease glucose-6-phosphate dehydrogenase (G6PD) enzyme activity, whereas electron-withdrawing groups can diminish 6-phosphogluconate dehydrogenase (6PGD) enzyme activity. mdpi.com

Derivatives of rhodanine have also been identified as inhibitors of other enzymes, such as protein tyrosine phosphatase of regenerating liver-3 (PRL-3), which is a target in cancer therapy. The substitution pattern on the benzylidene ring directly impacts inhibitory concentration. For example, compound 50 , 5-[5-chloro-2-(trifluoromethyl)benzylidene]-2-thioxothiazolidin-4-one, was found to inhibit PRL-3 with an IC50 value of 15.22 µM. mdpi.com Another class of rhodanines has been identified as novel inhibitors of UDP-N-acetylmuramate/L-alanine ligase, an essential enzyme in bacterial cell wall synthesis. nih.gov

Table 1: SAR of Rhodanine Derivatives in Enzyme Inhibition

| Compound | Substituent at C-5 | Target Enzyme | Inhibitory Activity (IC₅₀) | Key SAR Finding |

|---|---|---|---|---|

| General Rhodanine Derivative | Benzylidene with Electron-Donating Group | G6PD | - | Electron-donating groups decrease enzyme activity. mdpi.com |

| General Rhodanine Derivative | Benzylidene with Electron-Withdrawing Group | 6PGD | - | Electron-withdrawing groups decrease enzyme activity. mdpi.com |

| Compound 50 | 5-chloro-2-(trifluoromethyl)benzylidene | PRL-3 | 15.22 µM | Specific substitutions on the benzylidene ring confer potent inhibitory activity. mdpi.com |

SAR in Antitumor and Antiproliferative Properties

The rhodanine core is a privileged scaffold in the development of anticancer agents. researchgate.net The antitumor activity is highly dependent on the nature and position of substituents on the rhodanine ring. The 5-benzylidene moiety is a critical component for cytotoxicity, and modifications to this group, as well as substitutions at the N-3 position, can significantly modulate the antiproliferative effects.

A general trend observed in the SAR of rhodanine derivatives is that the simultaneous introduction of substituents at both the N-3 and C-5 positions of the rhodanine system often leads to a significant increase in anticancer activity compared to their 3- or 5-monosubstituted counterparts. mdpi.comencyclopedia.pub These 3,5-disubstituted derivatives can also exhibit higher and more selective cytotoxicity against specific cancer cell lines. mdpi.com

For example, a rhodanine-3-carboxylic acid derivative, 38 (4-[5-(4′-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acid), which is substituted at both the N-3 (with a butyric acid group) and C-5 positions, displayed excellent anticancer activity against human ovarian carcinoma A2780 and A2780cisR cells, with IC50 values of 4.4 µM and 3.3 µM, respectively. mdpi.comnih.gov This demonstrates the potency that can be achieved through di-substitution. In contrast, many mono-substituted rhodanines show lower activity levels. The presence of carboxylic acid residues at the N-3 position, in particular, has been found to be highly effective in enhancing anticancer cytotoxicity. mdpi.com

Table 2: Comparison of Mono- vs. Di-substituted Rhodanine Derivatives

| Substitution Pattern | Example Compound | Substitution Details | Target Cell Line | Anticancer Activity (IC₅₀) |

|---|---|---|---|---|

| Mono-substituted (C-5) | Compound 9 | C-5: {4-[3-(4-methoxy-phenyl)-3-oxo-propenyl]-benzylidene} | HeLa, HT29, A549, MCF-7 | 28.3, 24.5, 26.6, 28.6 µM mdpi.com |

| Di-substituted (N-3, C-5) | Compound 38 | N-3: Butyric acid; C-5: 4'-N,N-dimethylaminobenzylidene | A2780, A2780cisR | 4.4, 3.3 µM mdpi.comnih.gov |

| Di-substituted (N-3, C-5) | Compound 35 | N-3: (4-Arylmethylamino)butyl; C-5: Arylidene | HuH7 D12, HaCat, MDA-MBD 231 | <10 µM mdpi.comencyclopedia.pubnih.gov |

The identity of the aromatic ring attached to the C-5 position significantly influences antiproliferative activity. Research indicates that the presence of a heteroaryl moiety is often preferable to an aryl substituent for achieving good anticancer activity in 5-substituted rhodanines. mdpi.comencyclopedia.pubnih.gov Heterocyclic rings introduce additional atoms like nitrogen, sulfur, or oxygen, which can alter the electronic properties of the molecule and provide additional points of interaction with biological targets.

For instance, rhodacyanine dyes, which incorporate heteroaromatic rings conjugated to the rhodanine core, have shown potent inhibitory effects on tumor cell growth. nih.gov In one study, a compound featuring a benzothiazole (B30560) moiety directly conjugated to the rhodanine ring exhibited favorable biological properties. nih.gov Another example is compound 12 , a pyrazole-rhodanine derivative, which proved to be a potent agent against leukemia (CCRF-CEM, RPMI-8226) and non-small cell lung cancer (HOP-92) cell lines, with GI50 values of 2.50 µM, 2.52 µM, and 0.62 µM, respectively. encyclopedia.pub This highlights the potential of incorporating heteroaryl systems to enhance the antitumor profile of rhodanine-based compounds.

Table 3: Comparison of Heteroaryl vs. Aryl Substituents at C-5

| Substituent Type | Example Compound | C-5 Substituent | Target Cell Line | Anticancer Activity (GI₅₀/IC₅₀) |

|---|---|---|---|---|

| Aryl | Compound 15 | 4-({4-nitrophenyl}methylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ylidene | MCF-7 | 11.7 µg/mL mdpi.comencyclopedia.pubnih.gov |

| Heteroaryl | Compound 12 | Pyrazole-rhodanine derivative | HOP-92 (Non-small cell lung) | 0.62 µM encyclopedia.pub |

| Heteroaryl | Compound 10 | (2-chloro-6,7-dimethoxyquinolin-3-yl)methylene | Gastric (HGC), Prostate (DU-145), Breast (MCF-7) | Potent Activity Reported mdpi.com |

Diverse Research Applications and Functional Development

Development of Chemosensors and Fluorescent Probes for Analytical Applications

Rhodamine-based compounds are well-regarded for their potential in synthesizing chemosensors due to their excellent measurable properties, such as high absorption rates, significant fluorescent quantum yields, and photostability. nih.gov The sensing mechanism often involves the opening of a non-fluorescent spirolactam ring within the rhodanine (B49660) structure upon binding with a target analyte, which triggers a distinct colorimetric and fluorometric response. nih.gov This "on-off" switching capability allows for highly sensitive detection of various analytes, especially metal ions. nih.govekb.eg

The rhodanine moiety and its derivatives have demonstrated significant capabilities as chemosensors for the selective and sensitive detection of a range of metal ions. The analogue, 5-(4-Dimethylaminobenzylidene)rhodanine, is particularly noted for its use in detecting ions such as silver, mercury, copper, gold, platinum, and palladium. chemdad.comchemicalbook.com

Research has shown that rhodamine-based sensors can be engineered for high selectivity. For instance, the rhodamine moiety is known to be highly selective for Cu²⁺ ions. nih.gov In competitive experiments involving a rhodamine-linked iridium(III) complex, the absorbance intensity for Cu²⁺ detection was not significantly affected by the presence of other metal ions, demonstrating its potential for use in complex sample matrices. nih.gov Similarly, a rhodamine-morpholine conjugate (RECM) showed a remarkable fluorescence enhancement with Cu²⁺, while its response was only slightly influenced by other common alkali, alkaline earth, and transition metal cations like K⁺, Na⁺, Ca²⁺, Ag⁺, Cd²⁺, Co²⁺, Pb²⁺, Hg²⁺, Ni²⁺, Zn²⁺, and Fe³⁺. semanticscholar.org

The interaction between the sensor and the metal ion induces a conformational change, such as the opening of a spirolactam ring, which results in a visible color change and a "turn-on" of fluorescence, allowing for qualitative and quantitative analysis. nih.govnih.gov

| Detected Metal Ion | Sensor/Reagent | Detection Principle | Observed Change | Reference |

|---|---|---|---|---|

| Ag⁺, Hg²⁺, Cu²⁺, Au, Pd, Pt | 5-(4-Dimethylaminobenzylidene)rhodanine | Complex formation | Forms red or red-violet precipitates in weakly acidic medium | chemdad.comchemicalbook.comscispace.com |

| Cu²⁺ | Rhodamine-linked Iridium(III) complex | Spirolactam ring-opening | Solution turns pink, new absorption peak at 555 nm | nih.gov |

| Cu²⁺ | Rhodamine-morpholine conjugate (RECM) | Fluorescence enhancement | Remarkably enhanced orange fluorescence | semanticscholar.org |

| Fe³⁺, Hg²⁺, Pb²⁺, Fe²⁺ | Rhodamine B and 2-aminopyridine (B139424) conjugate | Colorimetric and fluorescence change | Color changes to pink with orange fluorescence | researchgate.net |

| Al³⁺, Ga³⁺, In³⁺, Tl³⁺ | Rhodamine 6G hydrazide conjugate | Colorimetric and fluorescence change | Colorless solution becomes pink and highly fluorescent | researchgate.net |

The distinct color change that 5-(4-dialkylaminobenzylidene)rhodanine compounds undergo upon complexation with specific metal ions makes them highly suitable for colorimetric assays. The dimethyl- analogue is well-documented as a silver-specific dye used to quantify the autoradiographic deposition of silver on X-ray film in a colorimetric assay. chemdad.comchemicalbook.comsigmaaldrich.com This application leverages the formation of a colored complex that can be measured to determine the concentration of the target analyte.

Furthermore, this compound serves as an effective titration indicator. idealmedical.co.za It is specifically used as an indicator in the titration of cyanide solutions with silver nitrate. chemdad.comchemicalbook.comsigmaaldrich.com During the titration, the endpoint is signaled by a distinct color change, indicating the completion of the reaction between the cyanide and silver ions.

The strong absorbance properties of 5-(4-Diethylaminobenzylidene)rhodanine and its analogues have led to their use in photometric and spectrophotometric determination methods. The dimethyl- analogue is utilized in the photometric determination of autoradiograms. chemicalbook.com

An extraction-spectrophotometric method has been developed for the determination of copper (Cu) and manganese (Mn) using 5-(4-Dimethylaminobenzylidene)rhodanine (DMABR). researchgate.netajol.info In this method, the metal ions form a complex with the reagent in a weakly acidic medium, which can then be extracted and measured. ajol.info The maximum absorbance for both the Cu and Mn complexes occurs at a wavelength of 480 nm. researchgate.netajol.info Studies on the stoichiometry of these reactions revealed that the metal-to-ligand ratio can vary (1:1, 1:2, and 1:3) depending on the pH of the solution. researchgate.netajol.info

| Parameter | Copper (Cu) Complex | Manganese (Mn) Complex | Reference |

|---|---|---|---|

| Maximum Absorbance (λmax) | 480 nm | 480 nm | researchgate.netajol.info |

| Molar Extinction Coefficient (pH 2) | 3.8 x 10³ L·mol⁻¹·cm⁻¹ | 2.76 x 10³ L·mol⁻¹·cm⁻¹ | ajol.info |

| Molar Extinction Coefficient (pH 8) | 7.6 x 10³ L·mol⁻¹·cm⁻¹ | 1.5 x 10³ L·mol⁻¹·cm⁻¹ | ajol.info |

| Metal:Ligand Ratio | 1:1, 1:2, 1:3 | 1:1, 1:2, 1:3 | researchgate.netajol.info |

Applications in Materials Science and Engineering

The utility of this compound extends beyond analytical chemistry into the realm of materials science, where its electrochemical and photophysical properties are exploited for developing advanced functional materials.

5-(4-Dimethylaminobenzylidene)rhodanine has been identified as a useful research chemical in electrochemical studies investigating the adsorption and corrosion inhibition of metals. cymitquimica.comhimedialabs.com Organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen, such as this rhodanine derivative, are effective corrosion inhibitors. Their mechanism of action typically involves adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. The efficiency of such inhibitors is related to their ability to donate electrons and form coordinate bonds with the metal surface.

In the field of renewable energy, rhodanine dyes have emerged as promising non-fullerene acceptor materials for organic photovoltaic cells (OPVs). researchgate.net Traditional fullerene-based acceptors have drawbacks, including weak absorption in the visible spectrum. researchgate.net Rhodanine-containing small molecules have been synthesized and used as electron acceptors in OPVs. researchgate.net These molecules, featuring a central electron-donating core (like carbazole (B46965) or fluorene) and terminal electron-accepting rhodanine units, exhibit strong light absorption and tunable energy levels. researchgate.net

The integration of these rhodanine-based acceptors has led to significant improvements in device performance. For example, OPVs fabricated with these materials have achieved power conversion efficiencies of up to 3.08% and high open-circuit voltages reaching 1.03 V, demonstrating their potential to enhance the efficiency and viability of organic solar cell technology. researchgate.net

Utilization as Photosensitive Initiators in Photocurable Resin Compositions

The rhodanine molecular structure is recognized for its utility in the development of photoinitiating systems, which are critical components in photopolymerization reactions. These systems enable a resin formulation to absorb light and generate reactive species that initiate polymerization. Dyes are often employed as photosensitizers in these systems to extend the spectral sensitivity of the initiating system to different wavelengths of light, such as near-UV and visible light. The rhodanine class of compounds has been identified among various dye families, including xanthenes, thiazines, and acridines, for their potential application as photosensitizers in photocurable resin compositions. nih.gov This application is crucial for technologies like 3D printing and the manufacturing of photocurable nanocomposites. bohrium.comresearchgate.net The function of a photosensitizer is to absorb light energy and transfer it to another molecule (the photoinitiator), which then produces the radicals or ions that start the polymerization chain reaction. nih.gov

Research in Pharmacological and Biological Contexts

The rhodanine scaffold, a five-membered heterocyclic organic compound, and its derivatives are a significant class of molecules with a history of investigation for a wide range of biological activities. ontosight.ai The versatility of the rhodanine core allows for substitutions at various positions, leading to a vast library of compounds with diverse pharmacological profiles. nih.gov Research has explored the potential of these compounds as antimicrobial, enzyme-inhibiting, antiproliferative, antiviral, antifungal, antiparasitic, anti-inflammatory, and antidiabetic agents. nih.govnih.govnih.govresearchgate.net The 5-ylidene substitution, in particular, is a common feature in many biologically active rhodanine derivatives, creating a "push-pull" electronic structure that is often crucial for their activity.

Investigation of Antibacterial Properties and Efficacy against Specific Organisms

Derivatives of this compound have been a subject of significant research for their antibacterial properties. Studies consistently show that this class of compounds exhibits more potent activity against Gram-positive bacteria than Gram-negative bacteria, a phenomenon often attributed to differences in the bacterial cell wall structure. oatext.comresearchgate.net

A series of rhodanine-3-carboxyalkanoic acid derivatives featuring a 4′-(N,N-dialkyl-amino)benzylidene moiety at the C-5 position demonstrated notable bacteriostatic or bactericidal activity against reference Gram-positive strains. nih.govresearchgate.net However, these compounds were found to be inactive against the tested Gram-negative bacteria and yeast strains. nih.govresearchgate.net Further investigations into other rhodanine derivatives confirmed potent bactericidal activity against a range of clinically significant Gram-positive pathogens, including vancomycin-resistant Enterococcus (VRE), methicillin-resistant Staphylococcus aureus (MRSA), and vancomycin-resistant Staphylococcus aureus (VRSA). nih.gov For example, one rhodanine compound showed significant activity against various VRE strains with a MIC₉₀ of 8 μM and against MRSA and Staphylococcus epidermidis with a MIC of 4 μM. nih.gov The compounds also demonstrated efficacy against Bacillus species, including Bacillus anthracis, with MIC values ranging from 2 to 8 μM. nih.gov

The table below summarizes the minimum inhibitory concentration (MIC) values for selected rhodanine derivatives against various bacterial strains.

| Compound/Derivative Class | Organism | MIC (µg/mL) | MIC (µM) |

| Rhodanine Derivatives | Vancomycin-Resistant Enterococcus (VRE) | 4 - 32 nih.gov | |

| Rhodanine Derivative (Rh 2) | Methicillin-Resistant S. aureus (MRSA) | 4 nih.gov | |

| Rhodanine Derivative (Rh 2) | Vancomycin-Resistant S. aureus (VRSA) | 4 nih.gov | |

| Rhodanine Derivative (Rh 2) | Staphylococcus epidermidis | 4 nih.gov | |

| Rhodanine Derivatives | Bacillus anthracis | 2 - 8 nih.gov | |

| 5-benzylidene substituted rhodanines | S. aureus | 32 | |

| 5-benzylidene substituted rhodanines | Bacillus subtilis | >32 | |

| 5-benzylidene substituted rhodanines | Escherichia coli | >32 | |

| 5-benzylidene substituted rhodanines | Pseudomonas aeruginosa | >32 |

Enzyme Inhibition Studies and Characterization of Inhibitory Potency

The rhodanine scaffold is a well-established framework for the design of various enzyme inhibitors. ontosight.ai Derivatives of this structure have been found to inhibit a wide array of enzymes implicated in numerous diseases. nih.gov One of the most notable targets is aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism. Inhibition of this enzyme is a therapeutic strategy for preventing complications of diabetes, such as peripheral neuropathy. nih.gov

Beyond aldose reductase, rhodanine derivatives have been identified as inhibitors of other significant enzymes. For instance, certain arylalkylidene rhodanines have been shown to inhibit HCV NS3 protease, a serine protease essential for the replication of the Hepatitis C virus. nih.gov Other research has identified rhodanine derivatives as inhibitors of phosphodiesterase type 4 (PDE4) and the phosphatase JSP-1. nih.gov Studies focusing on structure-activity relationships have demonstrated that modifications to the aryl-benzylidene portion of the molecule can significantly impact inhibitory potency. nih.gov For example, appending stronger electron-withdrawing groups to this position has been shown to yield analogs with greater potency against JSP-1. nih.gov More recently, rhodanine-substituted spirooxindole pyrrolidine (B122466) derivatives were evaluated as novel inhibitors of α-amylase, an enzyme involved in carbohydrate digestion, showing IC₅₀ values in the low micromolar range. researchgate.net

Evaluation of Antiproliferative Activity against Cancer Cell Lines

The antiproliferative activity of rhodanine derivatives against various human cancer cell lines has been extensively documented. researchgate.netencyclopedia.pubnih.gov A derivative closely related to the title compound, 4-[5-(4′-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acid, displayed excellent anticancer activity against human ovarian carcinoma cell lines A2780 and A2780cisR, with IC₅₀ values of 4.4 µM and 3.3 µM, respectively. encyclopedia.pubnih.gov This particular compound was found to be significantly more cytotoxic than the conventional chemotherapy drug cisplatin (B142131) in both cell lines. encyclopedia.pubnih.gov

Another study highlighted (Z)-2-(5-(4-(dimethylamino) benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide, which showed potent antiproliferative activity against the A549 lung cancer cell line with an IC₅₀ of 7 µM. encyclopedia.pub Research has also shown that modifications to the rhodanine core can yield compounds with high activity. For instance, some 5-substituted rhodanines demonstrated significant antitumor activity against the MCF-7 human breast carcinoma cell line. encyclopedia.pubnih.gov The antiproliferative potential of the rhodanine scaffold has been demonstrated across a broad spectrum of cancer types, including leukemia, colorectal, prostate, hepatocellular, and lung cancers. encyclopedia.pubnih.gov

The table below presents the half-maximal inhibitory concentration (IC₅₀) values for selected rhodanine derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) |

| 4-[5-(4′-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acid | A2780 (Ovarian Carcinoma) | 4.4 encyclopedia.pubnih.gov |

| 4-[5-(4′-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acid | A2780cisR (Ovarian Carcinoma) | 3.3 encyclopedia.pubnih.gov |

| (Z)-2-(5-(4-(dimethylamino) benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide | A549 (Lung Cancer) | 7 encyclopedia.pub |

| 3-(4-Arylmethylamino)butyl-5-arylidene-rhodanine | HuH7 D12 (Hepatocellular Carcinoma) | < 10 encyclopedia.pubnih.gov |

| 3-(4-Arylmethylamino)butyl-5-arylidene-rhodanine | MDA-MBD 231 (Breast Carcinoma) | < 10 encyclopedia.pubnih.gov |

| 5-[1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl]methylene-2-thioxothiazolidin-4-one | A549 (Lung Cancer) | 2.66 nih.gov |

| 5-[1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl]methylene-2-thioxothiazolidin-4-one | HepG2 (Hepatocellular Carcinoma) | 5.31 nih.gov |

| 5-[1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl]methylene-2-thioxothiazolidin-4-one | HCT116 (Colorectal Carcinoma) | 4.48 nih.gov |

| 5-[1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl]methylene-2-thioxothiazolidin-4-one | MCF-7 (Breast Carcinoma) | 6.42 nih.gov |